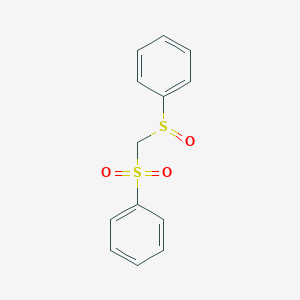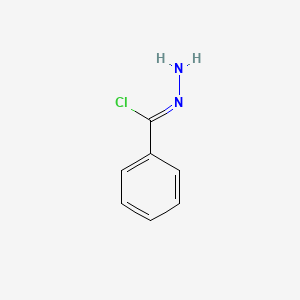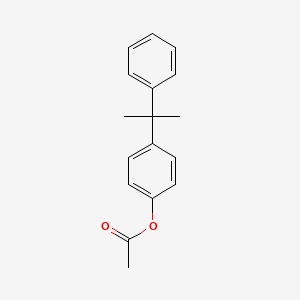
p-Cumylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Cumylphenyl acetate: is an organic compound with the molecular formula C17H18O2 . It is also known by its IUPAC name, 4-(2-Phenyl-2-propanyl)phenyl acetate . This compound is characterized by its aromatic structure, which includes a phenyl group substituted with a cumyl group and an acetate ester. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Cumylphenyl acetate can be synthesized through the esterification of p-Cumylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: p-Cumylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form and .
Oxidation: Oxidizing agents such as can oxidize this compound to produce .
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products:
Hydrolysis: p-Cumylphenol, acetic acid.
Oxidation: p-Cumylbenzoic acid.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
p-Cumylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and plasticizers.
Mécanisme D'action
The mechanism of action of p-Cumylphenyl acetate involves its interaction with various molecular targets. For example, in biological systems, it can interact with enzymes and receptors, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and p-Cumylphenol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
p-Cumylphenol: The parent compound, which lacks the acetate ester group.
p-Cumylbenzoic acid: An oxidation product of p-Cumylphenyl acetate.
p-Cumylphenyl methacrylate: A related compound used in polymer synthesis.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in applications where controlled hydrolysis or ester functionality is required.
Propriétés
Numéro CAS |
24133-73-1 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
[4-(2-phenylpropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H18O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Clé InChI |
AWLNMOJGJLOVGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)


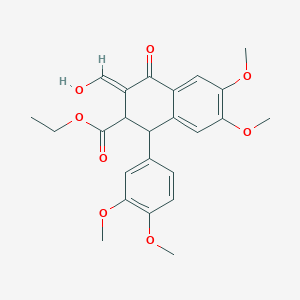
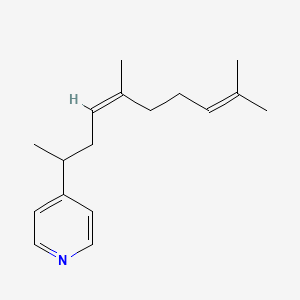
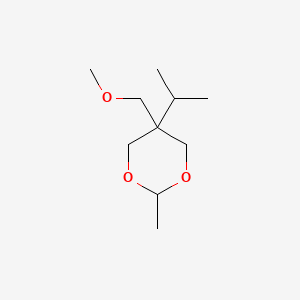

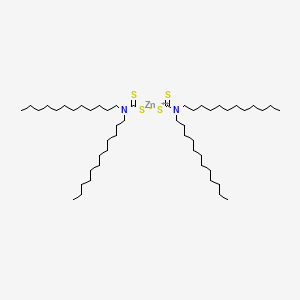
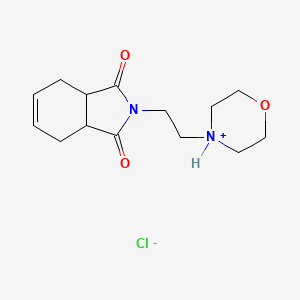
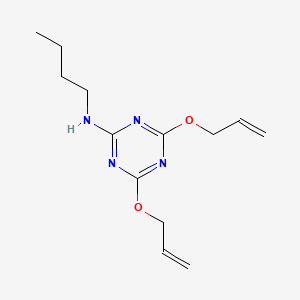
![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
